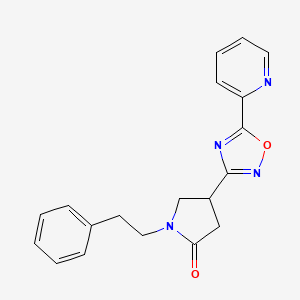
1-Phenethyl-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenethyl-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one is a chemical compound that has been studied for its potential applications in scientific research. This compound is known to exhibit various biochemical and physiological effects, and its mechanism of action has been extensively studied. In
Applications De Recherche Scientifique
Synthesis and Biological Activity
- Polycyclic Systems Containing 1,2,4-Oxadiazole Ring : A study focused on the synthesis of novel bicyclic systems involving the 1,2,4-oxadiazole ring. It highlighted the formation of 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one compounds and predicted their biological activities using a PASS prediction (Kharchenko, Detistov, & Orlov, 2008).
Antioxidant, Antitumor, and Antimicrobial Activities
- Microwave-assisted Synthesis of Pyrazolopyridines : This study explored the synthesis of pyrazolopyridine derivatives and their activities. It found significant antioxidant, antitumor, and antimicrobial properties in some of the synthesized compounds (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).
Apoptosis Inducers and Anticancer Agents
- Discovery of 3-Aryl-5-Aryl-1,2,4-Oxadiazoles as Apoptosis Inducers : This research identified a novel apoptosis inducer with activity against breast and colorectal cancer cell lines. The study emphasized the importance of the oxadiazole ring in inducing apoptosis in cancer cells (Zhang et al., 2005).
Antibacterial Activity
- Antibacterial Activity of 1,3,4-Oxadiazole Thioether Derivatives : This paper discussed the design, synthesis, and assessment of 1,3,4-oxadiazole thioether derivatives for antibacterial activities. It found that these compounds demonstrated good inhibitory effects against certain bacterial strains (Song et al., 2017).
Antimycobacterial Agents
- Synthesis and Modeling Studies of Pyrrole Analogs as Antimycobacterial Agents : This investigation synthesized pyrrole analogs, including derived oxadiazoles, and evaluated them for antimycobacterial activities. It revealed promising anti-tubercular activity in some compounds (Joshi et al., 2017).
Organic Light-Emitting Diodes (OLEDs)
- Electron-Transporting/Exciton-Blocking Material for OLEDs : This study synthesized m-terphenyl oxadiazole derivatives for use in OLEDs. These materials demonstrated high efficiency and reduced driving voltages in blue, green, and red OLED devices (Shih et al., 2015).
Luminescent and Charge Transport Materials
- Optical and Electronic Properties of 1,3,4-Oxadiazole Derivatives : This research explored the optical, electronic, and charge transport properties of various 1,3,4-oxadiazole derivatives for potential application in OLEDs. The study highlighted their promising characteristics as luminescent and charge transport materials (Sun & Jin, 2017).
Propriétés
IUPAC Name |
1-(2-phenylethyl)-4-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c24-17-12-15(13-23(17)11-9-14-6-2-1-3-7-14)18-21-19(25-22-18)16-8-4-5-10-20-16/h1-8,10,15H,9,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXUONFDPMQYJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CCC2=CC=CC=C2)C3=NOC(=N3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenethyl-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

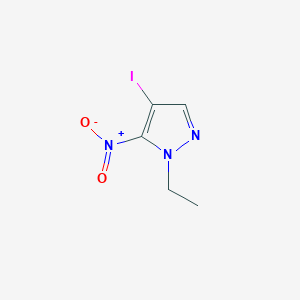
![3-(2-ethoxyethyl)-1,7-dimethyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2696266.png)
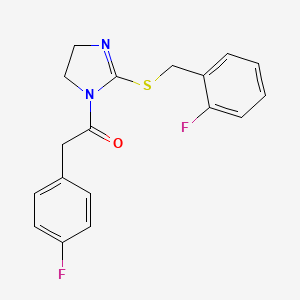
![4-[3-(Pyridin-2-yloxymethyl)pyrrolidin-1-yl]pyridine-2-carboxamide](/img/structure/B2696269.png)
![(2-Aminoethyl)[(4-methoxyphenyl)methyl]methylamine dihydrochloride](/img/structure/B2696270.png)
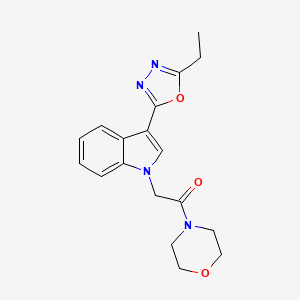
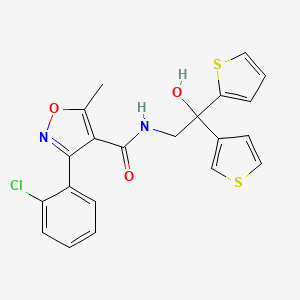
![6-(4-Chlorophenyl)-2-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2696274.png)
![2-(3-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2696275.png)
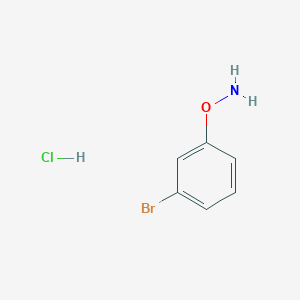
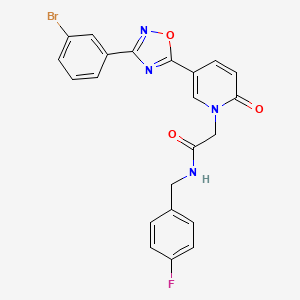
![N-(Oxolan-2-ylmethyl)-3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidine-1-carboxamide](/img/structure/B2696283.png)
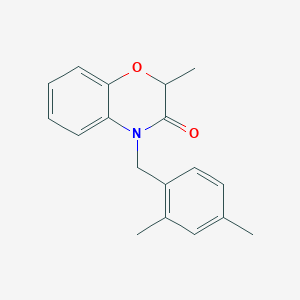
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2696285.png)